molecular formula C9H16ClNO2 B8269684 Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride

Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride

Cat. No.: B8269684
M. Wt: 205.68 g/mol
InChI Key: YYIIVSFTCKNFKZ-PAFGHYSMSA-N
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Description

Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride is a chemical compound that belongs to the family of tropane alkaloids.

Preparation Methods

The synthesis of Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of other complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of various drugs .

Mechanism of Action

The mechanism of action of Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride can be compared with other similar compounds, such as tropine and tropanol. These compounds share a similar bicyclic structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications .

Properties

IUPAC Name

methyl (1R,5S)-3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-2-3-7(8)5-10-4-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIIVSFTCKNFKZ-PAFGHYSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1[C@@H]2CC[C@H]1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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